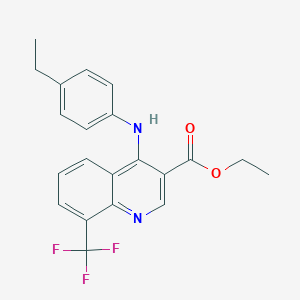
Ethyl 4-(4-ethylanilino)-8-(trifluoromethyl)-3-quinolinecarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 4-(4-ethylanilino)-8-(trifluoromethyl)-3-quinolinecarboxylate, also known as EF5, is a chemical compound that has gained significant attention in scientific research due to its unique properties. EF5 is a hypoxia marker that selectively binds to hypoxic cells, making it a valuable tool for studying hypoxia in various biological systems.
科学研究应用
Ethyl 4-(4-ethylanilino)-8-(trifluoromethyl)-3-quinolinecarboxylate has a wide range of applications in scientific research, particularly in the study of hypoxia. Hypoxia is a condition where there is a deficiency of oxygen in the body's tissues, which can lead to a range of health problems. Ethyl 4-(4-ethylanilino)-8-(trifluoromethyl)-3-quinolinecarboxylate binds selectively to hypoxic cells, making it a valuable tool for studying hypoxia in various biological systems, including tumors, ischemic tissues, and inflammatory conditions.
作用机制
Ethyl 4-(4-ethylanilino)-8-(trifluoromethyl)-3-quinolinecarboxylate works by selectively binding to hypoxic cells through the formation of adducts with cellular macromolecules. The binding of Ethyl 4-(4-ethylanilino)-8-(trifluoromethyl)-3-quinolinecarboxylate to hypoxic cells is mediated by the presence of nitroreductase enzymes, which are upregulated in hypoxic cells. Once Ethyl 4-(4-ethylanilino)-8-(trifluoromethyl)-3-quinolinecarboxylate binds to a hypoxic cell, it is reduced by nitroreductase enzymes, resulting in the formation of a stable adduct that can be detected using various imaging techniques.
Biochemical and Physiological Effects:
Ethyl 4-(4-ethylanilino)-8-(trifluoromethyl)-3-quinolinecarboxylate has been shown to have a range of biochemical and physiological effects in hypoxic cells. These effects include the inhibition of DNA synthesis, the induction of apoptosis, and the activation of various signaling pathways. Ethyl 4-(4-ethylanilino)-8-(trifluoromethyl)-3-quinolinecarboxylate has also been shown to enhance the radiosensitivity of hypoxic cells, making it a potential therapeutic agent for the treatment of cancer.
实验室实验的优点和局限性
Ethyl 4-(4-ethylanilino)-8-(trifluoromethyl)-3-quinolinecarboxylate has several advantages as a tool for studying hypoxia in lab experiments. It is highly selective for hypoxic cells and can be detected using various imaging techniques, including fluorescence microscopy and positron emission tomography (PET). Ethyl 4-(4-ethylanilino)-8-(trifluoromethyl)-3-quinolinecarboxylate is also stable and can be stored for long periods, making it a convenient tool for researchers.
However, there are also some limitations to the use of Ethyl 4-(4-ethylanilino)-8-(trifluoromethyl)-3-quinolinecarboxylate in lab experiments. Ethyl 4-(4-ethylanilino)-8-(trifluoromethyl)-3-quinolinecarboxylate is a complex molecule that requires careful handling and purification to ensure its purity and quality. It is also relatively expensive compared to other hypoxia markers, which can limit its use in some research settings.
未来方向
There are several future directions for the use of Ethyl 4-(4-ethylanilino)-8-(trifluoromethyl)-3-quinolinecarboxylate in scientific research. One potential application is in the development of new cancer therapies that target hypoxic cells. Ethyl 4-(4-ethylanilino)-8-(trifluoromethyl)-3-quinolinecarboxylate could be used to identify hypoxic regions within tumors, allowing for the development of targeted therapies that selectively kill hypoxic cells.
Another potential future direction is in the study of inflammatory conditions, where hypoxia is known to play a role. Ethyl 4-(4-ethylanilino)-8-(trifluoromethyl)-3-quinolinecarboxylate could be used to identify hypoxic regions within inflamed tissues, allowing for a better understanding of the mechanisms underlying inflammation.
In conclusion, Ethyl 4-(4-ethylanilino)-8-(trifluoromethyl)-3-quinolinecarboxylate is a valuable tool for studying hypoxia in various biological systems. Its unique properties make it a valuable tool for researchers studying cancer, ischemic tissues, and inflammatory conditions. While there are some limitations to its use, the future directions for the use of Ethyl 4-(4-ethylanilino)-8-(trifluoromethyl)-3-quinolinecarboxylate in scientific research are promising, and it is likely to remain an important tool for years to come.
合成方法
Ethyl 4-(4-ethylanilino)-8-(trifluoromethyl)-3-quinolinecarboxylate can be synthesized using a multi-step process that involves the reaction of 3-amino-4-ethyl aniline with 2-cyano-3-trifluoromethylquinoline. The resulting intermediate is then reacted with ethyl chloroformate to yield Ethyl 4-(4-ethylanilino)-8-(trifluoromethyl)-3-quinolinecarboxylate. The synthesis process is complex and requires careful attention to detail to ensure the purity and quality of the final product.
属性
分子式 |
C21H19F3N2O2 |
|---|---|
分子量 |
388.4 g/mol |
IUPAC 名称 |
ethyl 4-(4-ethylanilino)-8-(trifluoromethyl)quinoline-3-carboxylate |
InChI |
InChI=1S/C21H19F3N2O2/c1-3-13-8-10-14(11-9-13)26-18-15-6-5-7-17(21(22,23)24)19(15)25-12-16(18)20(27)28-4-2/h5-12H,3-4H2,1-2H3,(H,25,26) |
InChI 键 |
MPYMWTNVFLZJEA-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)NC2=C3C=CC=C(C3=NC=C2C(=O)OCC)C(F)(F)F |
规范 SMILES |
CCC1=CC=C(C=C1)NC2=C3C=CC=C(C3=NC=C2C(=O)OCC)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(2-furylmethyl)-3-[4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-ylthio]propanamide](/img/structure/B284803.png)
![N-(3-acetylphenyl)-3-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}propanamide](/img/structure/B284805.png)



![6-[2-(Trifluoroacetyl)hydrazino]nicotinic acid](/img/structure/B284812.png)
![5-amino-3-heptylsulfanyl-1H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one](/img/structure/B284816.png)
![N-isobutyl-5-(3-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B284818.png)
![3-[(2-Ethylpiperidin-1-yl)carbonyl]-5-(3-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B284820.png)

![2,4-dichlorophenyl P-methyl-N-[4-(pentyloxy)phenyl]phosphonamidate](/img/structure/B284822.png)
![5-amino-3-methylsulfanyl-1H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one](/img/structure/B284824.png)

![Ethyl ({[2-(2-thienylsulfonyl)-1,2,3,4-tetrahydro-3-isoquinolinyl]carbonyl}amino)acetate](/img/structure/B284828.png)